2,4-Dimethoxy-3-methylbenzenesulfinic acid
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Overview
Description
2,4-Dimethoxy-3-methylbenzenesulfinic acid is an organic compound with the molecular formula C9H12O4S It is a sulfinic acid derivative, characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methylbenzenesulfinic acid typically involves the sulfonation of 2,4-dimethoxy-3-methylbenzene. One common method includes the reaction of 2,4-dimethoxy-3-methylbenzene with sulfur dioxide and an oxidizing agent under controlled conditions to introduce the sulfinic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 2,4-Dimethoxy-3-methylbenzenesulfonic acid.
Reduction: 2,4-Dimethoxy-3-methylbenzene sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzenesulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzenesulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzenesulfinic acid
- 3-Methylbenzenesulfinic acid
- 2,4-Dimethoxybenzenesulfonic acid
Uniqueness
2,4-Dimethoxy-3-methylbenzenesulfinic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-3-methylbenzenesulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-6-7(12-2)4-5-8(14(10)11)9(6)13-3/h4-5H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARTVLNSZVQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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